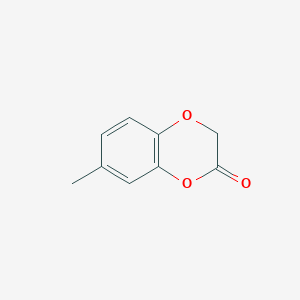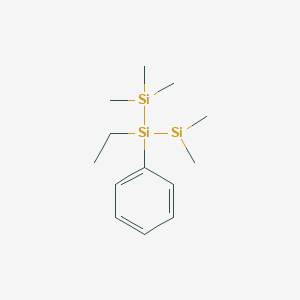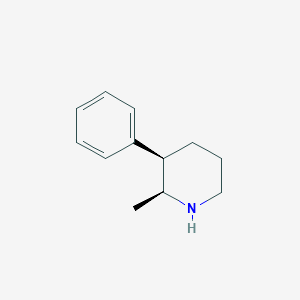![molecular formula C14H14O3S2 B14205947 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione CAS No. 850163-42-7](/img/structure/B14205947.png)
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione typically involves the reaction of Meldrum’s acid with carbon disulfide. This one-pot process is carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form zwitterionic intermediates.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
N,N-Dimethylformamide: A solvent used in nucleophilic addition reactions.
Potassium Carbonate: A base that facilitates the formation of zwitterionic intermediates.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione involves nucleophilic addition and substitution reactions. The bis(methylsulfanyl) groups and the phenyloxane ring play crucial roles in stabilizing intermediates and facilitating the formation of final products . The molecular targets and pathways involved in its reactions are primarily related to its ability to form zwitterionic intermediates and undergo nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione is unique due to its phenyloxane ring, which distinguishes it from other similar compounds
Propiedades
Número CAS |
850163-42-7 |
|---|---|
Fórmula molecular |
C14H14O3S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-[bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C14H14O3S2/c1-18-14(19-2)12-10(15)8-11(17-13(12)16)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Clave InChI |
KNCQQLOGPWHHRA-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1C(=O)CC(OC1=O)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
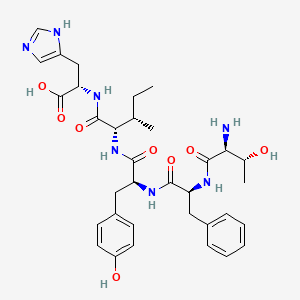
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
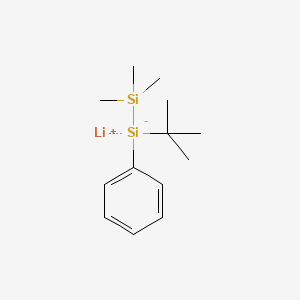
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
